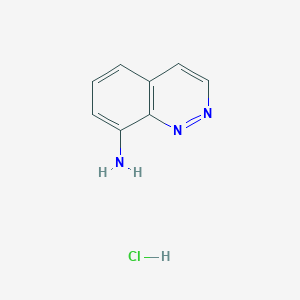
(R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is a chiral compound with a unique structure that includes a cyclopropyl group, an amino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of cyclopropanation reactions, where a cyclopropyl group is introduced into the molecule. This can be done using reagents such as diazomethane or Simmons-Smith reagents . The amino group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The methoxyphenol moiety can be synthesized through methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted phenols .
Scientific Research Applications
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl group and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-hydroxyphenol: Similar structure but lacks the methoxy group.
®-4-(Amino(cyclopropyl)methyl)-2-methoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is unique due to the presence of both the methoxyphenol moiety and the cyclopropyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[(R)-amino(cyclopropyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-6-8(4-5-9(10)13)11(12)7-2-3-7/h4-7,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
NYDIYMLBKUTRBV-LLVKDONJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](C2CC2)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)


